Chemical structure and properties of 3-(2,4-Difluorophenyl)picolinic acid
Chemical structure and properties of 3-(2,4-Difluorophenyl)picolinic acid
An In-Depth Technical Guide to 3-(2,4-Difluorophenyl)picolinic Acid
Abstract
This technical guide provides a comprehensive scientific overview of 3-(2,4-Difluorophenyl)picolinic acid, a fluorinated heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. While specific data for this exact molecule is not broadly published, this document synthesizes information from analogous structures and established chemical principles to detail its chemical structure, predict its physicochemical properties, and propose a robust synthetic pathway. Furthermore, it explores the expected spectroscopic characteristics, potential applications derived from its structural motifs, and essential safety protocols. This guide is intended to serve as a foundational resource for scientists and professionals engaged in drug discovery and the development of novel chemical entities.
Introduction: The Convergence of Two Privileged Scaffolds
Picolinic acid (pyridine-2-carboxylic acid) and its derivatives represent a cornerstone in modern chemistry, demonstrating a wide array of biological activities and industrial applications.[1][2] The scaffold's utility ranges from functioning as a natural chelating agent in biological systems to forming the basis of potent herbicides and anticonvulsant drugs.[3][4] Concurrently, the incorporation of a difluorophenyl group, particularly the 2,4-disubstituted isomer, is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and cell permeability of drug candidates. This motif is present in numerous approved pharmaceuticals, including antifungal agents and kinase inhibitors.[5]
The compound 3-(2,4-Difluorophenyl)picolinic acid merges these two "privileged" structures, creating a molecule with significant potential as a versatile building block for novel therapeutics and agrochemicals. This guide elucidates the fundamental chemistry of this compound, offering both established data from related molecules and expert-driven predictions to facilitate its synthesis and exploration.
Chemical Identity and Structural Analysis
Nomenclature and Identifiers
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Systematic IUPAC Name: 3-(2,4-Difluorophenyl)pyridine-2-carboxylic acid
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Common Name: 3-(2,4-Difluorophenyl)picolinic acid
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Molecular Formula: C₁₂H₇F₂NO₂
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Molecular Weight: 235.19 g/mol
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CAS Number: A specific CAS number has not been assigned, indicating its status as a novel or less-common research chemical.
Molecular Structure
The structure consists of a picolinic acid core, which is a pyridine ring substituted with a carboxylic acid at the 2-position. A 2,4-difluorophenyl ring is attached at the 3-position of the pyridine ring via a carbon-carbon bond.

The spatial arrangement of the carboxylic acid and the adjacent phenyl ring is sterically hindered, which may lead to a non-planar conformation in its ground state. The proximity of the pyridine nitrogen and the carboxylic acid group allows for the formation of a stable intramolecular hydrogen bond, a characteristic feature of picolinic acid and its derivatives.[6] This interaction influences the compound's acidity, solubility, and reactivity.
Physicochemical Properties
The following table summarizes the predicted and known properties of 3-(2,4-Difluorophenyl)picolinic acid, extrapolated from data on similar substituted picolinic acids.[7][8][9]
| Property | Value / Observation | Rationale & References |
| Appearance | White to off-white crystalline solid | Typical for aromatic carboxylic acids.[8] |
| Melting Point | Predicted: 190-210°C | Substituted picolinic acids are high-melting solids. For example, 3,5-Difluoropicolinic acid melts at 202-204°C.[9] |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like DMSO, DMF, and methanol. | The hydrophobic difluorophenyl group reduces water solubility, while the polar carboxylic acid and pyridine nitrogen allow for solubility in polar organic solvents. |
| pKa | Predicted: 2.5 - 3.5 | The electron-withdrawing nature of the pyridine nitrogen and the difluorophenyl group is expected to increase the acidity of the carboxylic acid compared to benzoic acid. The pKa of 3,5-Difluoropicolinic acid is predicted to be 2.65.[9] |
Proposed Synthesis via Suzuki Cross-Coupling
Rationale for Synthetic Strategy
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are highly effective for the formation of C-C bonds between aromatic rings. This methodology is chosen for its high functional group tolerance, generally high yields, and commercially available starting materials. The proposed two-step synthesis involves the coupling of a halogenated picolinic acid ester with a boronic acid, followed by ester hydrolysis.
Detailed Experimental Protocol
Step 1: Synthesis of Methyl 3-(2,4-difluorophenyl)picolinate
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To a flame-dried Schlenk flask under an inert nitrogen atmosphere, add methyl 3-bromopicolinate (1.0 eq), (2,4-difluorophenyl)boronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
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Add a suitable solvent system, such as a 2:1 mixture of toluene and ethanol.
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Add an aqueous solution of a base, typically 2M sodium carbonate (Na₂CO₃) (3.0 eq).
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Heat the reaction mixture to reflux (approximately 90-100°C) and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired ester.
Step 2: Hydrolysis to 3-(2,4-Difluorophenyl)picolinic acid
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Dissolve the purified methyl 3-(2,4-difluorophenyl)picolinate from Step 1 in a mixture of tetrahydrofuran (THF) and water.
-
Add an excess of lithium hydroxide (LiOH) (3.0-5.0 eq) and stir the mixture at room temperature for 4-6 hours.
-
Monitor the hydrolysis by TLC until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Carefully acidify the remaining aqueous solution to a pH of ~3-4 with 1M hydrochloric acid (HCl). A precipitate should form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum to yield the final product, 3-(2,4-Difluorophenyl)picolinic acid.
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of 3-(2,4-Difluorophenyl)picolinic acid.
Predicted Spectroscopic Profile
A full spectroscopic workup is essential for structural confirmation. The following are the expected key signals:
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¹H NMR: The spectrum would be complex. Key signals would include three protons on the pyridine ring, three protons on the difluorophenyl ring, and a characteristic downfield, broad singlet for the carboxylic acid proton (δ > 10 ppm), which would be exchangeable with D₂O.[10] The aromatic protons would exhibit complex splitting patterns due to both H-H and H-F coupling.
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¹³C NMR: Approximately 12 distinct carbon signals are expected. The carboxyl carbon (C=O) would appear in the range of 165-180 ppm.[11] Carbons directly bonded to fluorine would appear as doublets with large coupling constants (J_CF).
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IR Spectroscopy: Characteristic absorptions would include a very broad O-H stretch from 2500-3300 cm⁻¹, a strong C=O stretch around 1700-1730 cm⁻¹, and strong C-F stretching bands in the 1100-1300 cm⁻¹ region.[6][10]
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Mass Spectrometry: The molecular ion peak [M+H]⁺ would be observed at m/z 236.05, corresponding to the chemical formula C₁₂H₈F₂NO₂⁺.
Potential Applications in Research and Development
The unique combination of the picolinic acid and difluorophenyl moieties makes this compound a highly attractive intermediate for several research areas.
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Pharmaceuticals: Picolinic acid derivatives have been investigated for a wide range of therapeutic uses, including as anticonvulsants and as inhibitors of interleukin-1 (IL-1) and TNF.[4][12] The 2,4-difluorophenyl group is a key component of drugs like the antifungal voriconazole, which targets fungal metabolism.[5] Therefore, 3-(2,4-Difluorophenyl)picolinic acid could serve as a key building block for novel antifungal agents, anti-inflammatory drugs, or kinase inhibitors.[13]
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Agrochemicals: The picolinate structure is the basis for a major class of synthetic auxin herbicides, including picloram and clopyralid.[2][3] The development of new, highly potent, and selective herbicides is an ongoing goal in agricultural science. This compound provides a scaffold for creating novel herbicidal candidates.[2]
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Materials Science: As a bidentate chelating agent, picolinic acid can form stable complexes with various metal ions.[1] These coordination complexes have applications in catalysis and the development of materials with unique electronic and optical properties.[8]
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not available, general precautions for handling aromatic carboxylic acids should be strictly followed.[14][15][16]
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[16]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[14] Avoid contact with skin and eyes.[17]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[15]
-
First Aid: In case of skin contact, wash immediately with plenty of water.[15] In case of eye contact, rinse cautiously with water for several minutes.[16] If inhaled, move to fresh air.[14] Seek medical attention if irritation persists.
Conclusion
3-(2,4-Difluorophenyl)picolinic acid is a strategically designed molecule that holds considerable promise as a versatile intermediate in chemical synthesis. By combining the proven utility of the picolinic acid core with the advantageous properties of the difluorophenyl group, it represents a valuable starting point for the discovery of new pharmaceuticals, agrochemicals, and advanced materials. This guide provides the foundational knowledge—from structural and physical properties to a detailed synthetic protocol—required for researchers to confidently incorporate this compound into their research and development programs.
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